![molecular formula C16H19N3O3 B2872762 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide CAS No. 898411-16-0](/img/structure/B2872762.png)
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide
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Overview
Description
The compound is a complex organic molecule that contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and medicinal chemistry due to their diverse range of biological activities .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. Heterocyclic compounds like this one can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity.Scientific Research Applications
Anticancer Activity
The structural complexity of this compound suggests potential for anticancer activity. Compounds with similar structures have been shown to exhibit moderate to good anticancer activity against various cell lines . The presence of multiple nitrogen atoms and the potential for forming metal complexes could allow for interactions with biological molecules that are crucial in cancer pathways.
Antioxidant Properties
Compounds with azo groups and heterocyclic components, like the one , have been explored for their antioxidant properties . These properties are essential in the development of therapeutic agents that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders.
Antimicrobial and Antiviral Applications
The heterocyclic structure of this compound is similar to those that have shown a wide range of biological activities, including antimicrobial and antiviral effects . This suggests that it could be used in the development of new antibiotics or antiviral medications, especially in an era where resistance to existing drugs is a growing concern.
Chelating Agent in Coordination Chemistry
The compound’s structure indicates potential as a chelating agent due to the presence of donor sites like oxygen and nitrogen . This property could be harnessed in coordination chemistry to develop new catalysts or materials with unique electronic or magnetic properties.
Nonlinear Optical (NLO) Materials
Azo derivatives and related compounds have been used in applications such as NLO materials . The compound could be investigated for its potential use in optical storage devices or as part of materials that exhibit unique optical properties.
Sensors and Dye-Sensitized Solar Cells
The azo group and the heterocyclic structure make this compound a candidate for use in sensors and dye-sensitized solar cells . These applications take advantage of the compound’s ability to absorb light and convert it into electrical energy or to change color in response to environmental stimuli.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-5-17-15(21)16(22)18-12-7-10-4-3-6-19-13(20)9-11(8-12)14(10)19/h7-8H,2-6,9H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAPKZDAQUROFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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